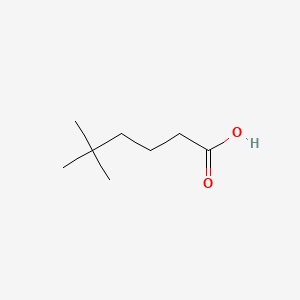

5,5-Dimethylhexanoic acid

Descripción

Contextual Significance in Modern Organic Chemistry

The structural architecture of 5,5-Dimethylhexanoic acid, characterized by a hexanoic acid backbone with two methyl groups at the fifth carbon, provides a unique platform for synthetic organic chemists. The most notable feature is the tert-butyl group, which exerts a significant steric influence on the molecule's reactivity and conformational preferences. This steric hindrance can be strategically exploited in organic synthesis to control the stereoselectivity of reactions and to protect specific functional groups.

The tert-butyl group is widely recognized as an effective protecting group for carboxylic acids due to its stability against a variety of nucleophiles and reducing agents. This stability allows chemists to perform reactions on other parts of a molecule without affecting the carboxylic acid functionality. The tert-butyl ester of this compound can be readily synthesized and later deprotected under acidic conditions, making it a versatile intermediate in complex multi-step syntheses.

Furthermore, the synthesis of this compound itself presents interesting challenges and opportunities in synthetic methodology. One common approach involves the homologation of 4,4-dimethylpentanoic acid, extending the carbon chain by one unit. chegg.comchegg.com Other potential synthetic routes include the Grignard reaction, where a suitable Grignard reagent is reacted with carbon dioxide, or the oxidation of 5,5-dimethylhexan-1-ol. adichemistry.comsigmaaldrich.comnih.gov The development of efficient and selective methods for its synthesis is an active area of research.

Interdisciplinary Relevance in Chemical and Biological Sciences

The influence of this compound extends beyond the realm of traditional organic synthesis, finding applications in medicinal chemistry, materials science, and biochemistry. The unique lipophilic character imparted by the tert-butyl group makes it an interesting fragment for the design of new therapeutic agents. In drug design, modifying a lead compound with a fragment like this compound can enhance its binding affinity to biological targets and improve its pharmacokinetic properties. nih.gov

Derivatives of this compound have shown biological activity. For instance, 3-Amino-5,5-dimethylhexanoic acid has been studied for its effects on carnitine acyltransferases, enzymes involved in fatty acid metabolism. This suggests that compounds derived from a this compound scaffold could have potential applications in the treatment of metabolic disorders. Similarly, 3-Hydroxy-5,5-dimethylhexanoic acid and its derivatives are being explored for their roles in various physiological processes and their potential use in the development of new materials and personal care products.

The branched nature of this compound also makes it a candidate for the development of specialty polymers and lubricants. The bulky tert-butyl group can disrupt polymer chain packing, leading to materials with altered physical properties such as lower melting points and increased solubility.

Conceptual Framework for Research Investigations

The investigation of this compound and its derivatives is guided by a conceptual framework that encompasses synthesis, characterization, and application-driven research. A key aspect of this framework is the development of novel and efficient synthetic routes to access the parent compound and its analogues. This includes the exploration of both traditional chemical methods and modern biocatalytic approaches. nih.gov

Characterization of this compound and its reaction products is crucial for understanding their properties and behavior. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely used to analyze the purity of the compound and to monitor the progress of reactions. sielc.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, are essential for elucidating the structure of new derivatives. uni.luchemicalbook.comresearchgate.netchemicalbook.com

Application-focused research aims to exploit the unique properties of this compound in various fields. This involves the design and synthesis of new molecules containing the 5,5-dimethylhexanoyl moiety and the evaluation of their performance in specific contexts, such as their biological activity in medicinal chemistry or their physical properties in materials science. This iterative process of design, synthesis, and testing is fundamental to unlocking the full potential of this versatile chemical compound.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O2 | nih.gov |

| Molecular Weight | 144.211 g/mol | chemsrc.com |

| CAS Number | 24499-80-7 | sielc.com |

| Density | 0.928 g/cm³ | chemsrc.com |

| Boiling Point | 227.7 °C at 760 mmHg | chemsrc.com |

| Flash Point | 102.5 °C | chemsrc.com |

| LogP | 2.28740 | chemsrc.com |

| Refractive Index | 1.436 | chemsrc.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5,5-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHRLSQLJDHSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179255 | |

| Record name | 5,5-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24499-80-7 | |

| Record name | 5,5-Dimethylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24499-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024499807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 5,5 Dimethylhexanoic Acid and Its Analogs

Stereoselective and Enantioselective Synthesis

Creating chiral analogs of 5,5-dimethylhexanoic acid, where a stereocenter is introduced along the aliphatic chain, requires precise control over the three-dimensional arrangement of atoms. This is accomplished through various stereoselective and enantioselective synthetic methods.

Diastereoselective Approaches, including those involving Garner's aldehyde and anti-selective asymmetric hydrogenation

Diastereoselective synthesis is crucial when a molecule already contains a stereocenter and a new one is being created. The goal is to control the relative stereochemistry between these centers.

Garner's Aldehyde in Chiral Synthesis: Garner's aldehyde is a highly valued chiral building block derived from serine, prized for its configurational stability and versatility in synthesis. beilstein-journals.orgresearchgate.net It serves as a scaffold to introduce a chiral amine equivalent. The addition of organometallic reagents to Garner's aldehyde is a common method for forming a new carbon-carbon bond and a new stereocenter. nih.gov The inherent chirality of the aldehyde influences the facial selectivity of the nucleophilic attack, often leading to high diastereoselectivity. nih.gov For instance, a synthetic route towards a chiral analog of this compound could involve the addition of a neopentyl-containing nucleophile (e.g., neopentylmagnesium bromide) to Garner's aldehyde. The Felkin-Anh model predicts that the nucleophile will attack from the sterically least hindered face, leading predominantly to the anti-diastereomer. beilstein-journals.org Subsequent oxidative cleavage and functional group manipulations of the resulting amino alcohol could then yield the target chiral carboxylic acid.

Anti-Selective Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful tool for setting stereocenters by the addition of hydrogen across a double bond. In substrates with pre-existing chirality, achieving anti-selectivity in hydrogenation can be challenging but is critical for accessing specific diastereomers. This is often accomplished in reactions involving α,β-unsaturated ketones or esters where the catalyst and substrate work in concert. For example, ruthenium-catalyzed asymmetric hydrogenation of α-substituted α,β-unsaturated ketones can proceed with high diastereo- and enantioselectivity, sometimes involving a dynamic kinetic resolution process to favor the formation of one diastereomer. rsc.org The choice of catalyst, particularly the chiral ligand, is paramount in directing the stereochemical outcome of the hydrogen addition relative to the existing stereocenter.

Chiral Pool Synthesis Strategies for Stereochemical Fidelity

Chiral pool synthesis leverages naturally occurring, inexpensive, and enantiomerically pure compounds like amino acids, terpenes, and carbohydrates as starting materials. algoreducation.comnumberanalytics.com This strategy is highly efficient as it incorporates a pre-existing stereocenter, reducing the number of synthetic steps and avoiding the need for chiral resolution or asymmetric catalysis in the initial stages. algoreducation.com

For the synthesis of analogs of this compound, terpenes from the chiral pool are particularly relevant. researchgate.net Monoterpenes such as (+)-pulegone or (−)-citronellol possess chiral methyl-branched structures that can be chemically modified. researchgate.netnih.gov For example, the carbon skeleton of citronellol (B86348) could be cleaved and elaborated through a series of oxidation and chain-extension reactions to construct a target molecule containing the characteristic tert-butyl group and a chiral center derived from the starting terpene. The key advantage is the direct transfer of stereochemical information from the starting material to the final product, ensuring high stereochemical fidelity. nih.gov

Asymmetric Hydrogenation Techniques for Chiral Control

Asymmetric hydrogenation is one of the most effective methods for creating chiral molecules with high enantiomeric purity. nih.gov This technique employs a transition metal catalyst (commonly based on rhodium, ruthenium, or iridium) coordinated to a chiral ligand. nih.govnih.gov The catalyst-ligand complex creates a chiral environment that forces the hydrogenation of a prochiral unsaturated substrate to occur selectively, producing one enantiomer in excess.

For the synthesis of chiral analogs of this compound, the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a substituted acrylic acid or β,γ-unsaturated carboxylic acid, is a key strategy. nih.govnih.gov

Rhodium-based catalysts , such as those using DTBM-Segphos as a ligand, have demonstrated high enantioselectivity (up to 98% ee) in the hydrogenation of β,β-disubstituted unsaturated boronate esters, which are versatile intermediates that can be converted to chiral carboxylic acids. nih.gov

Iridium-based catalysts with chiral N,P or P,N ligands are particularly effective for the hydrogenation of unsaturated carboxylic acids, including challenging substrates like β,γ-unsaturated acids. nih.gov These catalysts often operate at low hydrogen pressures with high efficiency and enantioselectivity (>95% ee). nih.gov

Ruthenium-based catalysts , pioneered by Noyori, are highly effective for hydrogenating various substituted acrylic acids, though sometimes requiring higher pressures for sterically hindered substrates. nih.gov

The choice of catalyst and reaction conditions is critical and often requires screening to optimize for a specific substrate, especially one with a bulky tert-butyl group.

Resolution Methods for Enantiomeric Purity and Isolation

When a synthesis produces a racemic mixture (an equal mix of two enantiomers), a resolution process is required to separate them. wikipedia.org Since enantiomers have identical physical properties, this separation is achieved by converting them into diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org

Diastereomeric Salt Formation: The most common resolution method for racemic carboxylic acids involves reacting the acid mixture with an enantiomerically pure chiral base. libretexts.orglibretexts.org Commonly used resolving agents include naturally occurring alkaloids like brucine (B1667951) or synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts (e.g., (R)-acid•(S)-base and (S)-acid•(S)-base). Due to their different physical properties, these salts can often be separated by fractional crystallization. nih.gov Once separated, the pure enantiomer of the carboxylic acid is recovered by treatment with a strong acid to break the salt. libretexts.org

| Resolving Agent Type | Example | Principle |

| Chiral Base | (R)-1-Phenylethylamine | Forms diastereomeric salts with a racemic carboxylic acid. |

| Chiral Acid | (+)-Tartaric Acid | Forms diastereomeric salts with a racemic amine. |

Chiral Chromatography: Another powerful technique is chiral chromatography. In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation. This method can be highly effective but is often more expensive and less suitable for large-scale industrial separation compared to crystallization.

Functionalization and Derivatization Pathways

The construction of the specific carbon framework of this compound relies on reactions that can efficiently form carbon-carbon bonds, particularly those that can accommodate the steric bulk of the tert-butyl group.

Alkylation Reactions in Branched Carbon Skeleton Formation

Alkylation is a fundamental process for building carbon skeletons. To create the branched structure of this compound, which features a quaternary carbon, specialized alkylation strategies are necessary.

Deconjugative Alkylation: One approach involves the deconjugative α-alkylation of α,β-unsaturated aldehydes or esters. nih.gov In this method, a strong base is used to form a dienolate intermediate from a starting material like cyclohexenecarboxaldehyde. This intermediate can then be alkylated at the α-position. Subsequent oxidative cleavage of the ring can yield a linear chain with the desired branched structure. For example, a synergistic system of potassium tert-butoxide (tBuOK) and sodium hydride (NaH) has been shown to effectively promote the α-alkylation of α,β-unsaturated aldehydes. nih.gov

Metal-Catalyzed Allylic Alkylation: Transition-metal-catalyzed allylic alkylation is a powerful method for forming carbon-carbon bonds and can be used to construct quaternary carbon centers. nih.gov Molybdenum-catalyzed asymmetric allylic alkylation, in particular, has emerged as a highly regio- and enantioselective tool. nih.govillinois.edu This reaction can couple nucleophiles like malonates with allylic electrophiles to create complex products. chemrxiv.org By carefully choosing the ligand and reaction conditions, it is possible to control the formation of branched products, leading to the creation of all-carbon quaternary stereocenters with high enantioselectivity. chemrxiv.orgacs.org This methodology provides a sophisticated route to chiral precursors of this compound.

| Alkylation Method | Reagents/Catalyst | Key Feature |

| Deconjugative α-Alkylation | tBuOK / NaH, Alkyl Halide | Forms β,γ-unsaturated intermediate from α,β-unsaturated starting material. nih.gov |

| Mo-Catalyzed Allylic Alkylation | Mo-catalyst, Chiral Ligand | Creates quaternary carbon centers with high regio- and enantioselectivity. nih.govchemrxiv.org |

Selective Carboxylic Acid Modifications, including Esterification and Amidation

The carboxylic acid moiety of this compound is a prime site for chemical modification, allowing for the generation of a diverse range of derivatives. Standard esterification and amidation reactions can be employed, though the steric bulk of the neopentyl group may necessitate specific reagents and conditions to achieve high yields.

Esterification: The conversion of this compound to its corresponding esters can be accomplished through several well-established methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. For more sensitive substrates or to overcome potential steric hindrance, milder methods are preferred. These include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or the use of alkylating agents like alkyl halides in the presence of a base.

Amidation: The synthesis of amides from this compound is a critical transformation for incorporating this moiety into peptide-like structures or other biologically active molecules. Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. This is typically achieved using peptide coupling reagents. A variety of such reagents are available, each with its own advantages in terms of reaction speed, suppression of side reactions, and compatibility with different functional groups. Following activation, the amine is added to form the desired amide bond. youtube.com The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with sterically hindered substrates or sensitive functional groups. youtube.com

Table 1: Common Reagents for Esterification and Amidation of this compound

| Transformation | Reagent System | General Conditions |

|---|---|---|

| Esterification | Alcohol, H₂SO₄ (catalytic) | Reflux |

| Alcohol, DCC, DMAP (catalytic) | Room temperature | |

| Alkyl halide, Base (e.g., Cs₂CO₃) | Varies (Room temp. to reflux) | |

| Amidation | Amine, HATU, DIEA | Room temperature |

| Amine, HOBt, EDC | Room temperature | |

| Amine, PyBOP, DIEA | Room temperature |

This table is illustrative of general methodologies and specific conditions may vary.

Introduction of Auxiliary Functional Groups (e.g., Amino, Hydroxyl, Fluoro)

The introduction of additional functional groups onto the carbon backbone of this compound can significantly alter its physicochemical properties and biological activity.

Amino Group Introduction: The synthesis of amino-substituted derivatives, such as (S)-2-amino-5,5-dimethylhexanoic acid synthonix.com and 3-amino-5,5-dimethylhexanoic acid , creates non-canonical amino acids that can be incorporated into peptides. jst.go.jp Synthetic strategies often involve the use of starting materials that already contain a nitrogen functionality or the conversion of a different functional group to an amine. For instance, α-amino acids can be synthesized via methods like the Strecker synthesis or by amination of an α-halo acid.

Hydroxyl Group Introduction: The introduction of a hydroxyl group can be achieved through various methods, depending on the desired position. For example, hydroxylation at the α-position can be accomplished by the oxidation of an enolate intermediate. Regioselective hydroxylation at other positions on the alkyl chain can be more challenging and may require multi-step synthetic sequences or the use of specific enzymatic or microbial systems.

Fluoro Group Introduction: The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. researchgate.net Deoxyfluorination, the replacement of a hydroxyl group with a fluorine atom, is a widely used method. ucla.edu Reagents like diethylaminosulfur trifluoride (DAST) and its analogs are effective for this transformation. ucla.edu Alternatively, fluorinating agents can be used to directly add fluorine across a double bond or to replace other leaving groups.

Table 2: Strategies for Functional Group Introduction

| Functional Group | Synthetic Strategy | Key Reagents/Methods |

|---|---|---|

| Amino | Reductive amination of a keto-acid | NaBH₃CN, NH₄OAc |

| Nucleophilic substitution of a halo-acid | NaN₃ followed by reduction | |

| Hydroxyl | Oxidation of an enolate | MoOPH |

| Hydroboration-oxidation of an alkene | BH₃·THF, H₂O₂, NaOH | |

| Fluoro | Deoxyfluorination of an alcohol | DAST, PyFluor |

| Electrophilic fluorination of an enolate | Selectfluor |

This table presents general strategies; specific applications to this compound may require adaptation.

Novel Synthetic Route Development

The development of new synthetic routes for this compound and its analogs is focused on improving efficiency, stereoselectivity, and sustainability.

Exploration of Chemo-enzymatic Syntheses for Non-canonical α-Amino Acids

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective synthetic pathways. nih.gov This approach is particularly valuable for the synthesis of chiral non-canonical amino acids, such as derivatives of this compound. nih.govucsb.edu Enzymes can provide exquisite stereocontrol that is often difficult to achieve with purely chemical methods. researchgate.net For example, transaminases can be used for the asymmetric synthesis of α-amino acids from the corresponding α-keto acids. The combination of chemical steps to create the keto-acid precursor and an enzymatic step for the final amination can lead to a highly efficient and enantiomerically pure product. nih.gov

Solid-Phase Synthesis Applications for Complex Derivatives, including cyclodepsipeptides

Solid-phase synthesis is a powerful technique for the assembly of complex molecules like peptides and other oligomers. youtube.comyoutube.com Non-canonical amino acids, including those derived from this compound, can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. nih.govyoutube.com This allows for the creation of novel peptides with tailored properties. Furthermore, this compound and its hydroxy- or amino-functionalized analogs can be used in the synthesis of cyclodepsipeptides. These are cyclic molecules containing both amide and ester bonds and often exhibit interesting biological activities. nih.govresearchgate.netnih.govmdpi.com The synthesis of such complex structures on a solid support can simplify purification and allow for the generation of libraries of related compounds for screening purposes. researchgate.net

Optimization of Reaction Pathways for Enhanced Yield and Purity in Industrial Production

For the large-scale production of this compound or its key derivatives, the optimization of reaction pathways is crucial to ensure high yield, purity, and cost-effectiveness. researchgate.net This involves a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice. The development of purification methods, such as crystallization or chromatography, is also a critical aspect of process optimization. For instance, in an industrial setting, the separation of this compound can be achieved using reverse-phase HPLC. sielc.com The goal is to develop a robust and reproducible process that minimizes waste and maximizes the output of the desired product.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5,5 Dimethylhexanoic Acid

Oxidative Transformations and Mechanistic Insights, yielding ketones or aldehydes

The oxidation of carboxylic acids generally requires forcing conditions, as the carboxyl group is already in a high oxidation state. libretexts.org Further oxidation typically leads to decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.org For branched-chain carboxylic acids like 5,5-dimethylhexanoic acid, oxidation can also occur at the carbon atoms of the alkyl chain.

The oxidation of various branched-chain carboxylic acids has been studied using reagents such as potassium manganate (B1198562) in dilute alkali. researchgate.net In the context of biological systems, the oxidation of branched-chain fatty acids, such as phytanic acid, proceeds via α-oxidation within peroxisomes, a process that involves the hydroxylation of the α-carbon followed by further oxidation. libretexts.org This pathway allows for the metabolism of fatty acids with branching at the β-carbon. libretexts.org While not directly studying this compound, these findings suggest that its oxidation would likely proceed through pathways that accommodate its branched structure, potentially involving initial functionalization of the alkyl chain.

The formation of ketones or aldehydes from the oxidative transformation of a carboxylic acid is not a direct or common reaction. Typically, the reduction of carboxylic acids is required to yield aldehydes, which are themselves highly susceptible to further reduction. chemistrysteps.comchemguide.co.uk Oxidative processes that could lead to ketones would likely involve the oxidation of a secondary carbon on the alkyl chain to a hydroxyl group, followed by oxidation of the resulting secondary alcohol to a ketone.

Reductive Pathways and Product Diversification to alcohols

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. studymind.co.uk The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the hydroxyl group of the carboxylic acid. libretexts.org This initially forms an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. chemistrysteps.comlibretexts.org Therefore, stopping the reaction at the aldehyde stage is generally not feasible with this method. chemguide.co.uk

For this compound, reduction with LiAlH₄ would be expected to yield 5,5-dimethylhexan-1-ol.

Table 1: General Reagents for the Reduction of Carboxylic Acids to Primary Alcohols

| Reagent | Description |

| Lithium aluminum hydride (LiAlH₄) | A powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. libretexts.orgchemguide.co.uk |

| Diborane (B₂H₆) | Another effective reagent for the reduction of carboxylic acids to primary alcohols. libretexts.org |

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk

Nucleophilic Substitution Reactions involving the Carboxyl and Amino Groups

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. khanacademy.orglibretexts.org However, the direct substitution of the hydroxyl group of a carboxylic acid is challenging because the hydroxide (B78521) ion is a poor leaving group. libretexts.orglibretexts.org To facilitate these reactions, the carboxylic acid is often activated.

One common method of activation is the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride, acid anhydride, or ester. sydney.edu.au For instance, treatment of a carboxylic acid with thionyl chloride (SOCl₂) converts it into the corresponding acid chloride. libretexts.orgsydney.edu.au This acid chloride is much more susceptible to nucleophilic attack.

For sterically hindered carboxylic acids, such as those with bulky alkyl groups, the rate of nucleophilic substitution can be significantly reduced. youtube.com The tert-butyl group in this compound would be expected to impart steric hindrance at the carbonyl carbon, potentially slowing down reactions with bulky nucleophiles. libretexts.org

The reaction of carboxylic acids with amines to form amides typically requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. libretexts.org For sterically hindered substrates, specialized protocols, such as the use of acyl fluorides at elevated temperatures, have been developed to achieve efficient amide bond formation. rsc.org

Table 2: Common Nucleophilic Substitution Reactions of Carboxylic Acids

| Reaction | Reagents | Product |

| Esterification (Fischer) | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Acid Chloride |

| Amide Formation | Amine, Heat or Coupling agent (e.g., DCC) | Amide |

Structure-Reactivity Relationship Studies of Branched Carboxylic Acids

The structure of a carboxylic acid significantly influences its reactivity. The presence of bulky alkyl groups, as in this compound, introduces steric hindrance, which can impede the approach of nucleophiles to the carbonyl carbon. youtube.comlibretexts.org This steric effect generally leads to a decrease in the rate of reactions such as esterification and amide formation compared to unbranched, linear carboxylic acids.

Electronically, alkyl groups are weakly electron-donating. This electron-donating effect can slightly decrease the acidity of the carboxylic acid compared to formic or acetic acid. studymind.co.uk However, for longer chain carboxylic acids, this effect is generally considered to be minor.

In the context of oxidation, the branching of the carbon chain can influence the products formed. For example, in fatty acid oxidation, branched chains necessitate alternative enzymatic pathways. libretexts.org Similarly, in chemical oxidations, the presence of tertiary carbons, while generally resistant to oxidation, can under certain conditions lead to fragmentation of the carbon skeleton.

Decarboxylation, the removal of the carboxyl group as CO₂, is another reaction influenced by structure. wikipedia.org While simple carboxylic acids decarboxylate only at high temperatures, the presence of certain functional groups at the β-position can facilitate this reaction. studysmart.ai For this compound, which lacks such a group, decarboxylation would be expected to be difficult. wikipedia.org

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The kinetics of nucleophilic acyl substitution reactions are highly dependent on the steric and electronic nature of both the carboxylic acid derivative and the nucleophile. youtube.com For sterically hindered acids like this compound, the rate constants for reactions with nucleophiles would be expected to be lower than those for less hindered acids.

Thermodynamically, the reduction of a carboxylic acid to a primary alcohol is an energetically favorable process, driven by the formation of strong C-H and O-H bonds. Esterification is an equilibrium process, and the position of the equilibrium can be influenced by the reaction conditions, such as the removal of water to drive the reaction towards the products. pressbooks.pub The thermodynamics of decarboxylation are generally unfavorable unless facilitated by specific structural features that stabilize the resulting carbanion or radical intermediate. wikipedia.org

To obtain precise kinetic and thermodynamic parameters for the transformations of this compound, dedicated experimental studies would be required.

Applications of 5,5 Dimethylhexanoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecular Architectures

The distinct structure of 5,5-dimethylhexanoic acid, featuring a quaternary carbon center, makes it a valuable precursor for creating intricate molecular designs that are significant in medicinal chemistry and materials science.

The sterically demanding tert-butyl group of this compound is utilized to create analogs of biomolecules with modified properties. In the realm of amino acid derivatives, (S)-2-amino-5,5-dimethylhexanoic acid is a key component in the synthesis of Sortilin modulators, which are under investigation for potential therapeutic uses in central nervous system diseases. epo.org The synthesis involves the reductive amination of a suitable aldehyde with (S)-2-amino-5,5-dimethylhexanoic acid, highlighting the acid's role as a foundational scaffold. epo.org

This structural motif is also integral to the synthesis of non-natural cyclodepsipeptides. nih.gov These cyclic compounds, composed of amino and hydroxy acids, are of great interest in drug discovery. nih.gov The incorporation of residues like this compound or its hydroxy derivative, (2R)-2-hydroxy-5,5-dimethylhexanoic acid, can influence the conformation and biological activity of the resulting macrocycle. The synthesis of such complex structures often involves strategic coupling and macrocyclization steps where the properties of each building block are crucial for the final yield and stereochemistry.

This compound and its derivatives are recognized as important intermediates in the development of pharmaceutical agents. The lipophilic tert-butyl group can enhance a drug candidate's ability to cross cell membranes, potentially improving its pharmacokinetic profile. Its derivative, 2-amino-5,5-dimethylhexanoic acid, is specifically noted for its application as a building block in the synthesis of more complex molecules for medicinal research. The unique structural feature of the two methyl groups on the fifth carbon can lead to specific interactions with biological targets like enzymes or receptors.

Table 1: Examples of this compound Derivatives in Synthesis

| Derivative | Application Area | Synthetic Role |

|---|---|---|

| (S)-2-amino-5,5-dimethylhexanoic acid | CNS Disease Research | Building block for Sortilin modulators. epo.org |

| 2-amino-5,5-dimethylhexanoic acid hydrochloride | Medicinal Chemistry | Precursor for drug development, utilized for its unique structural features. |

Contributions to Polymer and Material Science

The influence of this compound extends into the field of materials, where its incorporation can bestow unique characteristics upon polymers and other functional materials.

While specific examples of polymers derived directly from this compound are not extensively detailed in the provided results, the compound is noted as a precursor for the synthesis of polymers. The introduction of the bulky tert-butyl group into a polymer backbone can significantly alter its physical properties. Generally, such branched structures can decrease crystallinity, lower the melting point, and increase solubility in organic solvents compared to their linear counterparts. This can be advantageous in creating polymers with tailored processability and mechanical properties for specific applications.

This compound is utilized in the production of specialty chemicals. As a carboxylic acid, it can undergo a variety of chemical transformations, such as reduction to the corresponding alcohol (5,5-dimethylhexanol), oxidation, or nucleophilic substitution to form esters and amides. These derivatives serve as intermediates for more complex molecules or as specialty chemicals themselves, potentially finding use as plasticizers, lubricants, or components in coatings and adhesives where the bulky alkyl group can provide desirable hydrophobic or rheological properties.

Catalytic and Ancillary Roles in Chemical Processes

Currently, there is limited specific information available from the search results detailing the direct catalytic or significant ancillary roles of this compound itself in chemical processes. However, as a carboxylic acid, it can participate in acid-base reactions and potentially act as a co-catalyst or proton shuttle in certain organic reactions. Its derivatives, particularly those with coordinating groups, could be explored as ligands for metal catalysts, where the sterically hindered tert-butyl group could influence the selectivity and activity of the catalytic center. Further research is needed to fully explore these potential applications.

Design of Novel Scaffolds for Chemical Libraries

The structural motif of this compound, characterized by a sterically demanding tert-butyl group at the C5 position, offers a unique and valuable starting point for the design of novel molecular scaffolds in the generation of chemical libraries. This particular feature imparts a distinct three-dimensional character to the molecules derived from it, influencing their conformational preferences and interactions with biological targets. Medicinal chemists and researchers in materials science exploit this feature to create libraries of compounds with diverse functionalities and spatial arrangements, aiming to explore new chemical spaces and identify molecules with desired biological activities or material properties.

The synthesis of chemical libraries based on the this compound scaffold often involves the functionalization of its carboxylic acid group or the modification of its aliphatic chain. These modifications can be achieved through a variety of synthetic transformations, allowing for the introduction of a wide range of chemical groups and the construction of diverse molecular architectures. This versatility makes this compound and its derivatives attractive building blocks for combinatorial chemistry and diversity-oriented synthesis.

A notable application of this scaffold is in the development of modulators for protein-protein interactions, which are often challenging targets for small molecule intervention. The rigid and bulky nature of the 5,5-dimethylhexyl group can provide a foundation for positioning other functional groups in a precise orientation to disrupt or stabilize these interactions.

Detailed Research Findings

Recent research has highlighted the utility of the this compound scaffold in the discovery of potent and selective biological modulators. A key area of investigation has been its use in the development of antagonists for sortilin, a protein implicated in various neurological and metabolic disorders.

A patent application discloses the synthesis of a library of sortilin antagonists where 2-amino-5,5-dimethylhexanoic acid serves as a central scaffold. google.com In this work, the amino group of the scaffold is coupled with various heterocyclic carboxylic acids to generate a diverse set of amides. One exemplary compound from this library is synthesized by reacting 2-amino-5,5-dimethylhexanoic acid with 4-chloro-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). google.com This reaction creates a stable amide bond, linking the heterocyclic moiety to the this compound backbone. The resulting molecule is then evaluated for its ability to antagonize sortilin activity.

Further research has identified 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid as a potent inhibitor of the interaction between sortilin and progranulin (PGRN). researchgate.net This interaction is of significant interest in the context of neurodegenerative diseases. The study revealed that this compound exhibits a significantly low half-maximal inhibitory concentration (IC50) of 0.17 μM. researchgate.net The mode of action involves the anchoring of the molecule to the target protein through a salt bridge with an arginine residue (ARG292), as well as further interactions with other key residues like serine (SER283) and tyrosine (TYR318). researchgate.net

These findings underscore the potential of the this compound scaffold in generating focused chemical libraries for specific biological targets. The combination of its unique steric properties and the ease of its chemical modification makes it a valuable tool in modern drug discovery and materials science.

| Compound Name | Scaffold | Modification | Application | Reported Activity | Reference |

| 2-[(4-chloro-1H-pyrrol-2-yl)formamido]-5,5-dimethylhexanoic acid | 2-amino-5,5-dimethylhexanoic acid | Amide coupling with 4-chloro-1H-pyrrole-2-carboxylic acid | Sortilin antagonist | Not specified in abstract | google.com |

| 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid | 2-amino-5,5-dimethylhexanoic acid | Amide coupling with 3,5-dichlorobenzoyl chloride | Inhibitor of sortilin-progranulin interaction | IC50 = 0.17 μM | researchgate.net |

Biochemical Interactions and Metabolic Pathway Research of 5,5 Dimethylhexanoic Acid

Investigation of Cellular Metabolism and Biosynthetic Incorporation

The metabolism of 5,5-Dimethylhexanoic acid, a saturated fatty acid with a unique dimethyl substitution, involves its processing through core cellular energy pathways. Its structure influences its breakdown and potential integration into cellular components.

Fatty acids are a major source of metabolic energy, primarily broken down through the β-oxidation pathway within the mitochondria. nih.govaocs.orgnumberanalytics.com This process systematically shortens the acyl chain of a fatty acyl-CoA molecule to produce acetyl-CoA, NADH, and FADH2. aocs.orglibretexts.org For this compound, its branched-chain nature, specifically the gem-dimethyl group at the C5 position, suggests a modified oxidation process, as this structure can pose a challenge to the standard enzymes of β-oxidation. While most fatty acids are oxidized in the mitochondria, alternative pathways like omega-oxidation in the endoplasmic reticulum exist to process less common structures that could otherwise be toxic to the cell. nih.gov

The catabolism of fatty acids ultimately yields acetyl-CoA. numberanalytics.comwikipedia.org This two-carbon molecule is a central hub in metabolism, delivering its acetyl group to the citric acid cycle (also known as the Krebs cycle or TCA cycle) by combining with oxaloacetate to form citrate. wikipedia.orgkhanacademy.orglibretexts.org The cycle then proceeds through a series of reactions, oxidizing the acetate (B1210297) to carbon dioxide and generating energy-rich molecules like NADH and FADH2. wikipedia.orgyoutube.com The acetyl-CoA derived from the oxidation of this compound would be expected to enter this same pathway, contributing to the cellular energy pool. wikipedia.orgwikipedia.org The complete oxidation of the fatty acid chain results in multiple acetyl-CoA molecules, which are then used to generate ATP through oxidative phosphorylation. wikipedia.org

Fatty acids are fundamental building blocks of cellular membranes, where they are incorporated into phospholipids (B1166683). This process is crucial for membrane biogenesis and maintaining membrane fluidity and structure. nih.govmdpi.com The biosynthesis of phospholipids often begins with the formation of phosphatidic acid from fatty acyl-CoAs and glycerol (B35011) 3-phosphate. nih.gov While it is a general principle that various fatty acids can be integrated into complex lipids, specific research detailing the direct incorporation of this compound into membrane phospholipids was not found in the reviewed literature. The unique structure of this fatty acid could influence the physical properties, such as fluidity and rigidity, of the membrane if it were incorporated. mdpi.com

Structural Basis of Biomolecular Recognition

The interaction of any small molecule with a biological macromolecule is fundamentally governed by its three-dimensional structure and the complementary nature of the binding site. For this compound, its carboxylic acid functional group and its distinct branched alkyl chain are the primary determinants of its biomolecular recognition.

Hydrogen Bonding and Ionic Interactions with Biological Macromolecules

The carboxyl group of this compound is a key feature for establishing interactions with biological macromolecules. At physiological pH, this group is typically deprotonated, forming a carboxylate anion. This allows for the formation of strong ionic interactions, also known as salt bridges, with positively charged amino acid residues such as lysine, arginine, and histidine within a protein's binding pocket.

In addition to ionic interactions, the carboxylate oxygen atoms can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the protein, such as the amide hydrogens of the peptide backbone or the hydroxyl groups of serine, threonine, and tyrosine residues. The protonated form of the carboxylic acid can also act as a hydrogen bond donor. These hydrogen bonding and ionic interactions are crucial for the initial recognition and anchoring of the molecule to its biological target.

Impact of Branched Structure on Enzyme Active Site Interactions

The most prominent structural feature of this compound is the bulky tert-butyl group at the C5 position. This branched structure has a significant impact on how the molecule interacts with the active sites of enzymes. The steric bulk of the tert-butyl group can influence both the binding affinity and the selectivity of the molecule for a particular enzyme.

The presence of the gem-dimethyl groups creates a fixed, sterically demanding conformation. This can either be advantageous, leading to a more specific and tighter fit within a complementary binding pocket, or disadvantageous, causing steric hindrance that prevents the molecule from accessing the active site of an enzyme. The hydrophobic nature of the branched alkyl chain also contributes to binding through hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site, such as leucine, isoleucine, valine, and phenylalanine.

Advanced Analytical and Spectroscopic Characterization of 5,5 Dimethylhexanoic Acid and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 5,5-dimethylhexanoic acid from complex mixtures and for the accurate assessment of its purity. High-performance liquid chromatography, gas chromatography, and supercritical fluid chromatography are among the most powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development, including reverse phase and UPLC applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally labile compounds like this compound. Reverse-phase (RP) HPLC is the most common mode employed for this purpose.

Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and sensitive detection. A common approach utilizes a C18 stationary phase, which provides a non-polar environment for the retention of the hydrophobic alkyl chain of the molecule.

A reverse-phase HPLC method for this compound can be established using a specialized column such as the Newcrom R1, which exhibits low silanol (B1196071) activity. researchgate.netacs.org The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, often with an acidic modifier to suppress the ionization of the carboxylic acid group and improve peak shape. researchgate.netacs.org For instance, a mobile phase containing acetonitrile, water, and phosphoric acid is effective for the separation. researchgate.netacs.org For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid like formic acid to ensure compatibility with the MS interface. researchgate.netacs.org

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages in terms of speed and resolution for the analysis of this compound. The use of smaller particles allows for faster separations without compromising efficiency, making UPLC a valuable tool for high-throughput analysis. researchgate.netacs.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a representative set of starting conditions for HPLC method development. Actual parameters may vary depending on the specific application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer and Enantiomer Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. A common derivatization strategy involves converting the carboxylic acid to a more volatile ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester. researchgate.netnih.gov

GC-MS is particularly well-suited for the separation and identification of structural isomers of dimethylhexanoic acid. Different isomers will exhibit distinct retention times on the GC column and may show subtle differences in their mass spectra, allowing for their differentiation. For instance, the mass spectrum of this compound would be expected to show characteristic fragmentation patterns related to its structure.

Enantiomer profiling of chiral derivatives of this compound can be achieved using a chiral stationary phase in the GC column. Enantioselective multidimensional gas chromatography-mass spectrometry is a sophisticated approach for analyzing chiral compounds in complex matrices. nih.gov This technique employs a pre-column for initial separation, followed by heart-cutting the desired peak onto a main column coated with a chiral stationary phase for enantioselective separation. nih.gov

Table 2: Representative GC-MS Conditions for the Analysis of this compound Derivatives

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | Chiral capillary column (e.g., Cyclodextrin-based) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temp 60°C, ramp to 250°C |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

This table provides a general set of conditions. The specific column and temperature program would need to be optimized for the separation of the isomers and enantiomers of interest.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. wikipedia.orgresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. wikipedia.org This technique offers advantages such as faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC. chromatographyonline.com

For the chiral separation of carboxylic acids like this compound, various chiral stationary phases (CSPs) can be employed. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have proven effective for resolving a broad range of chiral compounds, including acids. phenomenex.com

The development of an SFC method for the chiral separation of this compound would involve screening different CSPs and optimizing the mobile phase composition (i.e., the type and percentage of the organic modifier and any additives). Additives such as trifluoroacetic acid (TFA) can be used to improve peak shape and resolution for acidic compounds. researchgate.net

Table 3: Typical SFC Parameters for Chiral Separation of Carboxylic Acids

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Lux Cellulose-1) |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% TFA (gradient) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 35-40 °C |

| Detection | UV or MS |

This table outlines typical starting parameters for chiral SFC method development. The choice of column and mobile phase composition is critical and requires empirical optimization.

Capillary Electrophoresis (CE) Applications in Environmental and Biological Matrices

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the analysis of charged species in complex matrices, such as environmental and biological samples. nih.govdss.go.thnih.gov Due to its low sample and reagent consumption, CE is considered a green analytical technique. researchgate.net

For the analysis of this compound, which is a weak acid, the pH of the background electrolyte (BGE) is a critical parameter. By adjusting the pH, the charge of the analyte can be controlled, thereby influencing its electrophoretic mobility and separation. Indirect UV detection is often employed for the analysis of small ions that lack a strong chromophore. dss.go.th

CE has been successfully applied to the analysis of short-chain fatty acids in various biological materials. youtube.com While direct applications to this compound in environmental or biological matrices are not extensively documented, the principles and methods developed for other short-chain fatty acids are readily adaptable. Sample preconcentration techniques can be coupled with CE to enhance detection sensitivity for trace-level analysis. mdpi.com

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are paramount for the definitive structural elucidation of this compound and its derivatives, providing detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including NOESY analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum of this compound, the protons on each carbon atom would give rise to distinct signals with chemical shifts and coupling patterns characteristic of their chemical environment. For example, the nine protons of the tert-butyl group would appear as a sharp singlet, while the protons on the methylene (B1212753) groups would exhibit more complex splitting patterns due to coupling with adjacent protons.

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule and their chemical environment. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is particularly useful for determining the stereochemistry of a molecule by probing the spatial proximity of protons. For chiral derivatives of this compound, NOESY can be used to establish the relative configuration of stereocenters by observing cross-peaks between protons that are close in space but not necessarily bonded to each other.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~2.3 | Triplet |

| H-3 | ~1.6 | Multiplet |

| H-4 | ~1.3 | Multiplet |

| H-6 (CH3) | ~0.9 | Singlet |

| COOH | ~12.0 | Singlet (broad) |

These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination and Optical Rotation Comparison

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule, the absorption of these two forms of light will be different, resulting in a CD spectrum. This technique is particularly valuable for determining the enantiomeric excess (ee) and comparing the optical rotation of chiral derivatives of this compound.

The enantiomeric excess of a sample is a measure of the purity of a chiral substance and is critical in fields such as pharmaceuticals and biochemistry, where enantiomers can have vastly different biological activities. CD spectroscopy offers a rapid method for ee determination. tulane.edunih.gov By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined by measuring its CD signal. nih.govnih.gov The principle lies in the linear relationship between the CD signal intensity and the concentration difference between the two enantiomers.

Furthermore, CD spectroscopy can be used in conjunction with optical rotation measurements. While both techniques rely on the interaction of chiral molecules with polarized light, they provide complementary information. Optical rotation is the rotation of the plane of linearly polarized light, while CD is the difference in absorption of circularly polarized light. nih.govjascoch.com A comparison of the specific rotation, a standardized measure of optical rotation, and the CD spectrum can provide a more complete picture of the chiroptical properties of the molecule. For instance, the sign of the CD signal can often be correlated with the absolute configuration (R or S) of the stereocenter. nih.gov

Table 1: Comparison of Chiroptical Techniques for Enantiomeric Analysis

| Feature | Circular Dichroism (CD) Spectroscopy | Optical Rotation |

| Principle | Differential absorption of left and right circularly polarized light. | Rotation of the plane of linearly polarized light. nih.gov |

| Information Provided | Enantiomeric excess, absolute configuration (with reference), conformational information. nih.govnih.gov | Specific rotation, direction of rotation (dextrorotatory or levorotatory). nih.gov |

| Application | Rapid determination of enantiomeric excess, monitoring chiral reactions. tulane.edujascoch.com | Characterization of chiral compounds, quality control. |

| Sample Requirement | Requires a chromophore near the stereocenter for optimal signal. | Can be measured for any chiral molecule that rotates plane-polarized light. |

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Quantification and Identification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound and its derivatives, providing highly sensitive and specific detection. When coupled with liquid chromatography (LC), tandem mass spectrometry (LC-MS/MS) becomes a powerful platform for both the quantification and unambiguous identification of these compounds in complex mixtures. creative-proteomics.comlipidmaps.orgnih.gov

For the quantification of this compound, a reverse-phase LC method can be employed, often with a mobile phase consisting of acetonitrile and water with an acid modifier like formic acid to ensure compatibility with the mass spectrometer. sielc.com The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance selectivity by only monitoring the mass-to-charge ratio (m/z) of the target analyte.

Tandem MS (MS/MS) further increases specificity and is crucial for the definitive identification of this compound, especially when isomers are present. In an MS/MS experiment, the precursor ion corresponding to the molecular weight of the analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The specific fragmentation pattern serves as a molecular fingerprint, allowing for confident identification. This is particularly important for distinguishing this compound from other isomeric hexanoic acids.

The development of a robust LC-MS/MS method involves the optimization of several parameters, including the choice of ionization source (e.g., electrospray ionization - ESI), polarity (positive or negative ion mode), and the selection of specific precursor-to-product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). lipidmaps.org The use of isotopically labeled internal standards, such as ¹³C-labeled this compound, is highly recommended for accurate quantification as it compensates for matrix effects and variations in instrument response. nih.gov

Table 2: Exemplary LC-MS/MS Parameters for Carboxylic Acid Analysis

| Parameter | Setting | Purpose |

| LC Column | C18 Reverse Phase | Separation of analytes based on hydrophobicity. lipidmaps.org |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of analytes and protonation for positive ion mode ESI. lipidmaps.orgsielc.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Generation of gas-phase ions from the analyte solution. |

| MS/MS Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. lipidmaps.org |

| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ of the analyte | Selection of the ion of interest. |

| Product Ion(s) (m/z) | Specific fragments of the analyte | Confirmation of identity and quantification. |

| Internal Standard | Isotopically labeled analog (e.g., ¹³C, D) | Correction for matrix effects and procedural losses. nih.gov |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.govresearchgate.netspringernature.comresearchgate.net For chiral derivatives of this compound, this technique can provide definitive proof of the spatial arrangement of atoms at the stereocenter.

The methodology involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise location of each atom.

To determine the absolute configuration of a chiral molecule, particularly those containing only light atoms (like carbon, hydrogen, and oxygen), the phenomenon of anomalous dispersion is utilized. researchgate.net This effect, which is more pronounced with heavier atoms, can be measured with modern diffractometers and allows for the differentiation between a molecule and its mirror image. The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer confirms the assignment. researchgate.net

A significant challenge for this technique is the requirement for a high-quality single crystal of the analyte, which can sometimes be difficult to obtain. researchgate.net In cases where the parent molecule does not crystallize well, derivatization to form a crystalline salt or co-crystal with a molecule of known absolute configuration can be an effective strategy. researchgate.net

Advanced Approaches for Environmental and Biological Matrix Analysis

The analysis of this compound and its derivatives in environmental and biological samples presents unique challenges due to the complexity of the matrices and often low concentrations of the analytes. Advanced analytical approaches are required to achieve the necessary sensitivity, selectivity, and to understand the fate of these compounds in different systems.

Enantioselective Stable Isotope Analysis (ESIA) for Biotic and Abiotic Transformation Pathways

Enantioselective Stable Isotope Analysis (ESIA) is a sophisticated technique that combines enantioselective chromatography with compound-specific isotope analysis (CSIA). This approach allows for the measurement of stable isotope ratios (e.g., ¹³C/¹²C) for individual enantiomers of a chiral compound. ESIA is a powerful tool for elucidating the transformation pathways of chiral compounds like derivatives of this compound in environmental and biological systems.

The underlying principle of ESIA is that biotic and abiotic transformation processes often exhibit both enantioselectivity and kinetic isotope effects. This means that one enantiomer may be degraded faster than the other, and molecules containing heavier isotopes (e.g., ¹³C) may react at a slower rate. By tracking the changes in both the enantiomeric fraction and the stable isotope ratios of the remaining substrate, it is possible to gain insights into the degradation mechanisms. For example, different microbial degradation pathways (aerobic vs. anaerobic) can result in distinct patterns of enantiomeric and isotopic fractionation.

While the application of ESIA to this compound has not been specifically reported, the methodology has been successfully applied to other chiral carboxylic acids, such as phenoxy acids. nih.gov The analysis typically involves derivatization of the carboxylic acid to make it amenable to gas chromatography on a chiral stationary phase, followed by combustion of the eluting enantiomers to CO₂ for isotope ratio mass spectrometry (IRMS) analysis.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. For this compound, derivatization is often employed to improve its volatility for gas chromatography (GC) analysis or to enhance its ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS). nih.govbohrium.comresearchgate.net

For GC-MS analysis, the carboxyl group of this compound can be converted into a less polar and more volatile ester derivative. Common derivatizing agents for this purpose include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which forms a trimethylsilyl (B98337) ester.

In the context of LC-MS/MS, derivatization can significantly enhance the sensitivity of detection, particularly when using electrospray ionization (ESI). Carboxylic acids often exhibit poor ionization in the positive ion mode. By introducing a permanently charged group or a group that is readily protonated, the ionization efficiency can be dramatically increased. nih.govresearchgate.net A variety of derivatization reagents are available for this purpose. For example, amidation reactions using reagents like 2-picolylamine can introduce a basic nitrogen atom that is easily protonated in the ESI source, leading to a strong signal in positive ion mode. bohrium.com Another strategy involves using reagents that introduce a tag with a specific isotopic signature, which can aid in identification and quantification. mdpi.com

Table 3: Common Derivatization Reagents for Carboxylic Acids

| Reagent | Technique | Derivative Formed | Advantage |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Trimethylsilyl ester | Increases volatility and thermal stability. |

| 3-Nitrophenylhydrazine (3-NPH) with EDC | LC-MS/MS | 3-Nitrophenylhydrazone | Enhances ionization efficiency in negative ESI mode and provides a chromophore. nih.govnih.gov |

| 2-Picolylamine with a coupling agent (e.g., EDC) | LC-MS/MS | Picolinyl amide | Improves ionization efficiency in positive ESI mode. bohrium.com |

| N,N-Dimethylethylenediamine (DMED) | LC-MS/MS | DMED amide | Enhances detection sensitivity and selectivity in positive ESI mode. researchgate.net |

Computational Modeling and Theoretical Studies on 5,5 Dimethylhexanoic Acid

Molecular Dynamics Simulations of Compound Interactions with Biological Targets

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chegg.com For 5,5-dimethylhexanoic acid, MD simulations could provide significant insights into how it interacts with biological targets such as enzymes or receptors.

In a typical MD simulation, a system is set up comprising the ligand (this compound) and the biological target, solvated in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the system's evolution over time, typically on the nanosecond to microsecond scale. chegg.comnih.gov

This technique would allow researchers to:

Visualize Binding Modes: Observe the preferential binding orientation of this compound within the active site of a protein.

Assess Binding Stability: Analyze the stability of the protein-ligand complex over the course of the simulation by monitoring metrics like the root-mean-square deviation (RMSD). nih.gov

Calculate Binding Free Energies: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to estimate the binding affinity of the compound to its target. mdpi.com This data is crucial for ranking potential drug candidates.

Hypothetical Binding Energy Data from MD Simulations

Below is an illustrative table of the kind of data that could be generated from MD simulations of this compound with a hypothetical enzyme target.

| Simulation System | Average Total Binding Energy (kcal/mol) | van der Waals Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) |

| Enzyme + this compound (Run 1) | -35.2 | -25.8 | -9.4 |

| Enzyme + this compound (Run 2) | -34.8 | -26.1 | -8.7 |

| Enzyme + this compound (Run 3) | -35.5 | -25.5 | -10.0 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels. researchgate.net

For this compound, quantum chemical calculations could be used to:

Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule to its lowest energy conformation.

Analyze Electronic Properties: Calculate properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. These properties are key to understanding the molecule's reactivity. nih.gov

Predict Reactivity: The calculated electronic structure can identify the most likely sites for electrophilic or nucleophilic attack, offering clues about its metabolic fate.

Predict Spectroscopic Data: Theoretical calculations can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural confirmation of the compound and its potential metabolites.

Hypothetical Calculated Electronic Properties of this compound

This table illustrates the type of electronic property data that could be obtained from quantum chemical calculations.

| Property | Calculated Value |

| Energy of HOMO (Highest Occupied Molecular Orbital) | -6.5 eV |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 Debye |

| Most Electronegative Atom (Site of potential H-bonding) | Oxygen (Carboxylic acid) |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

In Silico Prediction of Biochemical Pathway Involvement and Metabolic Fates

In silico (computer-based) methods are widely used in drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. youtube.com These predictive models can be ligand-based, relying on the structure of the compound, or structure-based, considering the interaction with metabolic enzymes like Cytochrome P450s (CYPs). nih.gov

For this compound, these tools could predict:

Sites of Metabolism (SoM): Identify the atoms within the molecule most susceptible to metabolic transformation, primarily by CYP enzymes.

Metabolic Pathways: Propose likely metabolic pathways, such as omega-oxidation or beta-oxidation, which are common for fatty acids.

Predicted Metabolites: Generate structures of potential metabolites, which can then be targeted for identification in experimental studies. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physicochemical, biochemical, and physiological data to simulate the pharmacokinetic profile of a drug in the body. youtube.comnih.govyoutube.com For this compound, a PBPK model could predict its concentration-time profiles in various tissues. nih.govnih.gov

Hypothetical In Silico Predicted Metabolites of this compound

This table shows examples of metabolites that could be predicted by in silico metabolism software.

| Parent Compound | Predicted Metabolic Reaction | Hypothetical Metabolite Name |

| This compound | Hydroxylation at C4 | 4-Hydroxy-5,5-dimethylhexanoic acid |

| This compound | Hydroxylation at C3 | 3-Hydroxy-5,5-dimethylhexanoic acid |

| This compound | Glucuronidation | This compound glucuronide |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical equations that relate the chemical structure to the biological effect. nih.gov

A hypothetical SAR/QSAR study on this compound would involve:

Synthesizing Analogs: Creating a series of molecules with systematic variations to the this compound structure (e.g., changing the chain length, altering the position of the methyl groups).

Biological Testing: Measuring the biological activity of each analog in a relevant assay.